MI-888 TFA salt

Description

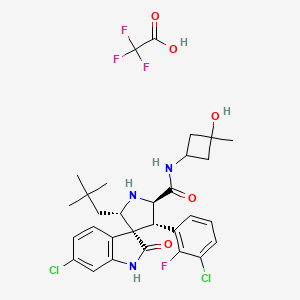

MI-888 TFA salt is a spirooxindole-based small-molecule inhibitor of the MDM2-p53 interaction, designed to stabilize the tumor suppressor protein p53 by blocking its degradation. Structurally, it features a conformationally constrained spiroindolinone core with halogenated phenyl rings and stereospecific substitutions, including a (2'S,3R,4'S,5'R)-configuration . The trifluoroacetic acid (TFA) salt form enhances solubility and stability, critical for in vivo applications .

Mechanistically, MI-888 binds MDM2 with high affinity (Ki = 0.44–5 nM, depending on assay methods), mimicking the p53 residues Phe19, Trp23, and Leu26 to disrupt the MDM2-p53 interaction . This activates p53-dependent pathways, inducing cell cycle arrest and apoptosis in wild-type p53 cancer cells . Preclinically, MI-888 demonstrated complete tumor regression in SJSA-1 osteosarcoma and RS4;11 leukemia xenografts at 6.25 mg/kg with excellent oral bioavailability in rats .

Properties

Molecular Formula |

C30H33Cl2F4N3O5 |

|---|---|

Molecular Weight |

662.5 g/mol |

IUPAC Name |

(2'R,3R,3'S,5'S)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(3-hydroxy-3-methylcyclobutyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C28H32Cl2FN3O3.C2HF3O2/c1-26(2,3)13-20-28(17-9-8-14(29)10-19(17)33-25(28)36)21(16-6-5-7-18(30)22(16)31)23(34-20)24(35)32-15-11-27(4,37)12-15;3-2(4,5)1(6)7/h5-10,15,20-21,23,34,37H,11-13H2,1-4H3,(H,32,35)(H,33,36);(H,6,7)/t15?,20-,21-,23+,27?,28+;/m0./s1 |

InChI Key |

ALTIHMRCJFNFEA-YCGLADFPSA-N |

Isomeric SMILES |

CC1(CC(C1)NC(=O)[C@H]2[C@@H]([C@]3([C@@H](N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC1(CC(C1)NC(=O)C2C(C3(C(N2)CC(C)(C)C)C4=C(C=C(C=C4)Cl)NC3=O)C5=C(C(=CC=C5)Cl)F)O.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MI-888 involves the preparation of spirooxindoles, which are potent and selective inhibitors of the MDM2-p53 interaction . The synthetic route typically includes the formation of a spirocyclic structure through a series of organic reactions, including cyclization and functional group modifications. The reaction conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for deprotection steps .

Industrial Production Methods

Industrial production of MI-888 TFA salt involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product . The process also includes rigorous quality control measures to ensure the removal of residual TFA and other impurities .

Chemical Reactions Analysis

Types of Reactions

MI-888 TFA salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the spirooxindole structure.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include trifluoroacetic acid (TFA), hydrochloric acid, and various organic solvents. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives of the spirooxindole structure, which can be further modified for specific research applications .

Scientific Research Applications

MI-888 TFA salt has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and peptide purification processes.

Biology: Studied for its role in inhibiting the MDM2-p53 interaction, which is crucial in cancer research.

Medicine: Potential therapeutic agent for the treatment of cancers that involve the overexpression of MDM2.

Industry: Utilized in the production of high-purity peptides and other biologically active compounds.

Mechanism of Action

MI-888 TFA salt exerts its effects by inhibiting the interaction between MDM2 and p53. This inhibition stabilizes the p53 protein, allowing it to exert its tumor-suppressive functions. The molecular targets involved include the MDM2 protein, which is a negative regulator of p53 . The pathway involves the binding of MI-888 to the MDM2 protein, preventing it from interacting with p53 and leading to the activation of p53-mediated transcriptional programs that induce cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Key Findings :

- MI-888’s potency (Ki = 0.44 nM) surpasses MI-219 (8.5 µM) due to stereochemical optimization and halogen substitution patterns .

- MI-773 (SAR405838), an MI-888 derivative, shows 10-fold higher affinity (Ki = 0.88 nM) via enhanced MDM2 binding and induced N-terminal refolding of MDM2 .

- RO8994, a hybrid inhibitor, exhibits superior in vivo efficacy to MI-888, achieving tumor regression at 6.25 mg/kg in SJSA-1 models.

Pharmacokinetic Properties

| Compound | Oral Bioavailability | Half-life (h) | Solubility |

|---|---|---|---|

| MI-888 | 85% (rats) | 4–6 | High (TFA salt) |

| MI-219 | 40% (rats) | 2–3 | Moderate |

| MI-773 | >90% (preclinical) | 8–10 | High |

| RG7112 | 30–50% | 6–8 | Low |

Key Findings :

- MI-888’s TFA salt formulation significantly improves solubility and bioavailability compared to non-salt forms of earlier spirooxindoles (e.g., MI-219).

- MI-773’s extended half-life and bioavailability make it clinically favorable over MI-888.

In Vivo Efficacy

Key Findings :

- MI-888 achieved complete regression in two models, unlike MI-219, which only inhibited growth.

- RO8994 outperformed MI-888 in SJSA-1 models at equivalent doses, likely due to enhanced target engagement.

Clinical Progress

| Compound | Development Stage | Clinical Outcomes |

|---|---|---|

| MI-888 | Preclinical | Not advanced due to toxicity concerns |

| MI-773 | Phase I | Ongoing safety/efficacy trials |

| RG7112 | Phase I/II | Partial responses in leukemia |

Q & A

Q. What is the molecular mechanism by which MI-888 TFA salt inhibits the MDM2-p53 interaction, and how is its binding affinity quantified?

this compound binds to MDM2 in the p53-binding pocket, disrupting the MDM2-p53 interaction and stabilizing p53, which activates apoptosis and cell cycle arrest in cancer cells. Its binding affinity is quantified using competitive fluorescence polarization assays, yielding a dissociation constant (Ki) of 0.44 nM. Structural studies (e.g., X-ray crystallography) confirm its interaction with key MDM2 residues, such as Tyr67 and Leu54 .

Q. How should researchers design in vitro and in vivo experiments to evaluate this compound's efficacy?

- In vitro: Use cancer cell lines with wild-type p53 (e.g., SJSA-1 osteosarcoma) and compare responses to p53-mutant/deleted lines. Measure IC₅₀ values via cell viability assays (e.g., MTT) and validate p53 activation via Western blotting for p21 and PUMA .

- In vivo: Employ xenograft models (e.g., SJSA-1 or RS4;11 leukemia in nude mice). Administer MI-888 orally (e.g., 50 mg/kg daily) and monitor tumor volume, survival, and pharmacodynamic markers (e.g., PARP cleavage for apoptosis) .

Q. What statistical approaches are recommended for analyzing pharmacodynamic data from preclinical studies with limited sample sizes?

Phase 0 trial methodologies, such as adaptive Bayesian designs, can optimize power in small cohorts. For example, pre- and post-treatment paired tumor biopsies should use non-parametric tests (e.g., Wilcoxon signed-rank) to assess PARP inhibition significance. Bootstrap resampling may address variability in pharmacokinetic parameters like AUC and Cmax .

Advanced Research Questions

Q. How can researchers address discrepancies in tumor regression outcomes between different animal models when testing this compound?

Variability may arise from differences in tumor engraftment sites, p53 mutational status, or drug metabolism. To reconcile results:

- Standardize models using orthotopic xenografts with confirmed p53 wild-type status.

- Perform comparative pharmacokinetic studies across models to assess tissue penetration and metabolite profiles.

- Cross-validate findings with ex vivo assays (e.g., MDM2-p53 binding inhibition in tumor lysates) .

Q. What are the key considerations for optimizing analytical protocols to quantify TFA salt content and stability in MI-888 formulations?

- Sample preparation: Acidify samples to reduce anion competition (e.g., bicarbonate) and disrupt ion pairs between TFA and matrix components.

- Quantification: Use high-purity, mass-labeled TFA internal standards (e.g., <sup>13</sup>C-TFA) to correct for matrix effects and extraction inefficiencies. Avoid surrogate standards like PFBA, which have divergent ionization efficiencies.

- Stability testing: Monitor degradation under accelerated conditions (40°C/75% RH) via LC-MS/MS, ensuring method sensitivity ≥1 ng/mL .

Q. How do structural modifications in the MI series enhance the pharmacokinetic profile of this compound compared to earlier analogs?

MI-888 incorporates a cis-cis configured spirooxindole scaffold and "biological friendly" side chains (e.g., hydrophobic substituents), improving MDM2 binding and oral bioavailability. These modifications increase plasma half-life (e.g., 4.2 hours in rats vs. 1.5 hours for MI-219) and reduce CYP3A4-mediated metabolism. In vivo, MI-888 achieves sustained tumor suppression at lower doses (25 mg/kg vs. 100 mg/kg for MI-773) .

Methodological Notes

- References: Prioritize primary literature from peer-reviewed journals (e.g., Journal of Medicinal Chemistry) over vendor data.

- Data Reproducibility: Adhere to guidelines in Beilstein Journal of Organic Chemistry for experimental detail disclosure, including lot numbers of reagents and raw data deposition in repositories like Zenodo .

- Ethics: For multi-site studies, document site-specific ethics approvals and lead investigator roles per standardized templates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.